![molecular formula C22H28N4O4 B2525287 7-(2-甲氧基乙基)-1,3-二甲基-2,4-二氧代-N-(4-苯基丁-2-基)-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺 CAS No. 1021215-77-9](/img/structure/B2525287.png)

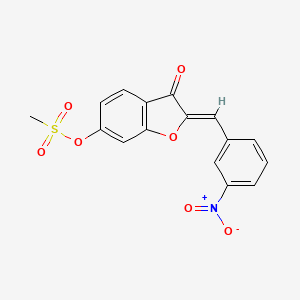

7-(2-甲氧基乙基)-1,3-二甲基-2,4-二氧代-N-(4-苯基丁-2-基)-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

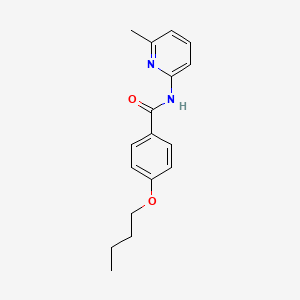

The compound “7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . These compounds have been studied for their potential as antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds has been achieved by treating commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cyclo aliphatic, and aryl aliphatic amines in the presence of a catalytic amount of HCl .科学研究应用

合成与生物活性

- 相关吡咯并[2,3-d]嘧啶衍生物的研究强调了它们在合成具有显著生物活性的新型杂环化合物中的潜力,包括抗炎和镇痛作用。例如,由相关结构合成的化合物已显示出对 COX-2 选择性很高的抑制活性,并在临床前模型中显示出有希望的镇痛和抗炎活性 (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020)。

抗病毒应用

- 研究还探讨了吡咯并[2,3-d]嘧啶类似物的抗病毒特性,特别是对人类巨细胞病毒 (HCMV) 和单纯疱疹病毒 (HSV-1) 的抗病毒特性。相关化合物的某些位置的修饰对于抗病毒活性至关重要,其中对 HCMV 活性所需的特异性结构特征突出显示 (T. Renau 等,1996)。

抗癌研究

- 吡咯并[2,3-d]嘧啶衍生物已被研究其作为抗癌剂的潜力。例如,涉及相关化合物的新型合成旨在开发对各种癌细胞系表现出抗增殖作用的新疗法,展示了该化合物在药物开发中的多功能性 (F. Helaly 等,2014)。

药物递送系统

- 已探索使用聚合物作为抗癌药物等活性化合物的载体,其中某些吡咯并[2,3-d]嘧啶衍生物被掺入聚合物基质中以实现缓释药物递送。这项研究强调了此类化合物在开发更有效和更有针对性的治疗递送系统中的潜力 (F. Helaly 等,2014)。

作用机制

Target of Action

Similar pyrrolo[2,3-d]pyrimidine-based analogues have been designed and evaluated for their ability to inhibit the α-amylase enzyme . The α-amylase enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .

Mode of Action

Similar compounds have been shown to interact with their targets, such as the α-amylase enzyme, leading to inhibition of the enzyme’s activity . This interaction could potentially slow down the breakdown of complex carbohydrates into glucose, resulting in a more regulated and progressive release of glucose into the circulation .

Biochemical Pathways

Based on the potential inhibition of the α-amylase enzyme, it can be inferred that the compound may affect carbohydrate metabolism, specifically the breakdown of starch into glucose .

Result of Action

Similar compounds have demonstrated excellent antidiabetic action in in vitro antidiabetic analysis . This suggests that the compound could potentially have a beneficial effect in the management of diabetes by regulating blood glucose levels .

属性

IUPAC Name |

7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4/c1-15(10-11-16-8-6-5-7-9-16)23-19(27)18-14-17-20(26(18)12-13-30-4)24(2)22(29)25(3)21(17)28/h5-9,14-15H,10-13H2,1-4H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNCBVWDQRGDSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(N2CCOC)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2525208.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2525211.png)

![5-Phenyl-3,4,5,7,9,16-hexaazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2(6),3,7,10(15),11,13-heptaene](/img/structure/B2525218.png)

![Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2525219.png)

![2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2525220.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2525222.png)

![[2-Chloro-6-(trifluoromethoxy)phenyl]methanol](/img/structure/B2525225.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2525227.png)